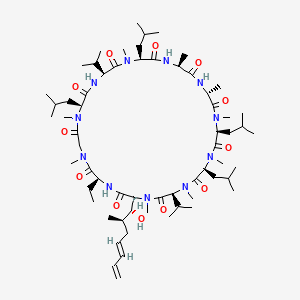
(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
説明
(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the piperidine class. It is a potent psychostimulant that has gained popularity among researchers for its unique properties.
作用機序
The mechanism of action of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopaminergic neurons. The increased dopamine levels in the brain lead to enhanced cognitive function, improved attention and focus, and increased motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone are similar to those of other psychostimulant drugs. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which leads to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects if not used properly.
実験室実験の利点と制限
One of the main advantages of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its high potency also makes it challenging to use in laboratory experiments, as small variations in dosage can lead to significant changes in the results. Additionally, the potential for adverse effects such as cardiovascular and neurological toxicity must be carefully considered when using (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone in laboratory experiments.
将来の方向性
There are several potential future directions for the study of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological disorders such as ADHD and Parkinson's disease. Another area of research is the investigation of the long-term effects of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone use on cognitive function and brain structure. Additionally, the development of new analytical methods for the detection and quantification of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone in biological samples could lead to improved understanding of its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is a synthetic stimulant drug that has gained popularity among researchers for its unique properties. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the dopamine system and its role in various neurological disorders. However, its potential for adverse effects must be carefully considered when using it in laboratory experiments. There are several potential future directions for the study of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, including the development of new drugs for the treatment of neurological disorders and the investigation of its long-term effects on cognitive function and brain structure.
科学的研究の応用
(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which leads to increased dopamine levels in the brain. This property makes it a useful tool for studying the dopamine system and its role in various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPONFFBWRHIMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428370 | |
| Record name | (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | |
CAS RN |
739339-41-4 | |
| Record name | (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)




![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)

![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)


